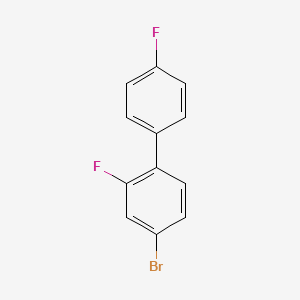
4-Bromo-2,4'-difluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,4’-difluorobiphenyl is an organic compound with the molecular formula C12H8BrF2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and fluorine atoms
Méthodes De Préparation
The synthesis of 4-bromo-2,4’-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of 2,4-difluorobiphenyl with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Analyse Des Réactions Chimiques
4-Bromo-2,4’-difluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents like potassium permanganate can yield biphenyl derivatives with additional functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex biphenyl derivatives.
Applications De Recherche Scientifique
4-Bromo-2,4’-difluorobiphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities
Mécanisme D'action
The mechanism of action of 4-bromo-2,4’-difluorobiphenyl depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the specific derivative or application being studied .
Comparaison Avec Des Composés Similaires
4-Bromo-2,4’-difluorobiphenyl can be compared with other halogenated biphenyls, such as:
4-Bromo-2-fluorobiphenyl: Similar in structure but with one less fluorine atom, leading to different reactivity and applications.
4,4’-Difluorobiphenyl:
4,4’-Dibromooctafluorobiphenyl: Contains more halogen atoms, making it less reactive but useful in specific industrial applications
These comparisons highlight the unique properties of 4-bromo-2,4’-difluorobiphenyl, such as its specific reactivity and suitability for certain synthetic and industrial processes.
Propriétés
Numéro CAS |
531529-35-8 |
|---|---|
Formule moléculaire |
C12H7BrF2 |
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-1-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H |
Clé InChI |
MEZKHGAKWYDQIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


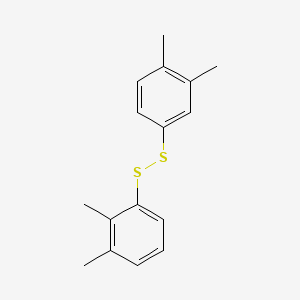

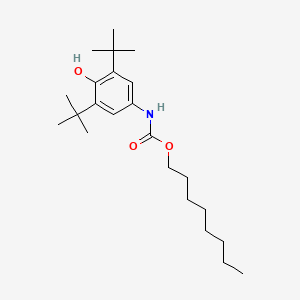
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)

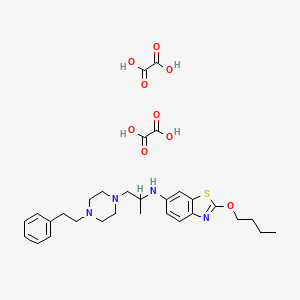

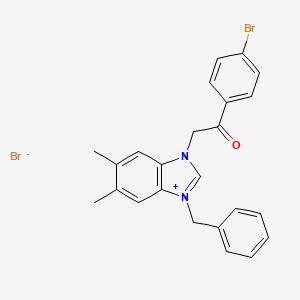

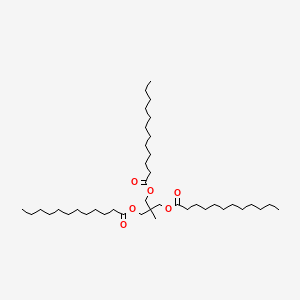
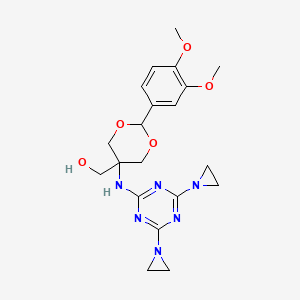
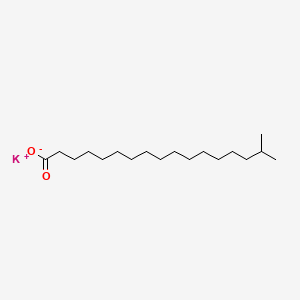
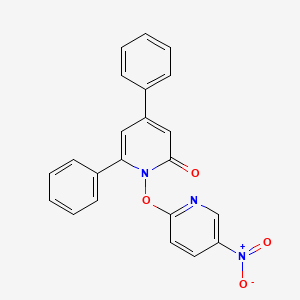
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)
